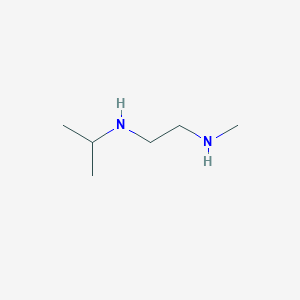
N-Methyl-N'-isopropyl ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-isopropyl ethylenediamine is an organic compound with the molecular formula C6H16N2 and a molecular weight of 116.2 g/mol . This compound is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a methyl group and the other with an isopropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N’-isopropyl ethylenediamine can be synthesized through the N-methylation of secondary amines under solvent-free ball milling conditions . This method involves the use of a vibrational ball mill to achieve high yields of tertiary N-methylated amine derivatives. The reaction parameters are optimized to ensure efficient N-methylation, typically using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent.
Industrial Production Methods
Industrial production of N-Methyl-N’-isopropyl ethylenediamine often involves the reaction of ethylenediamine with isopropyl chloride and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-isopropyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
N-Methyl-N’-isopropyl ethylenediamine has a wide range of applications in scientific research:
Biology: The compound is used in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anticancer and antiviral properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-isopropyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: Similar structure but with two methyl groups instead of one methyl and one isopropyl group.
N,N’-Diethylethylenediamine: Contains two ethyl groups instead of methyl and isopropyl groups.
N,N’-Diisopropylethylenediamine: Contains two isopropyl groups instead of one methyl and one isopropyl group.
Uniqueness
N-Methyl-N’-isopropyl ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective reactivity and binding are required, such as in the synthesis of specialized ligands and catalysts.
Propriétés
IUPAC Name |
N-methyl-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUILYJKCCEQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
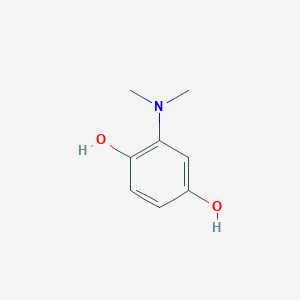
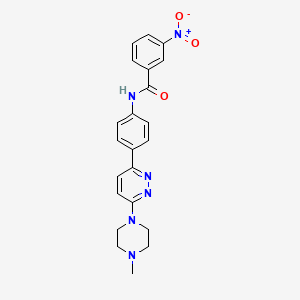

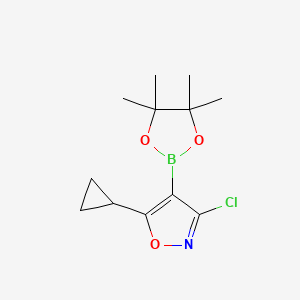
![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
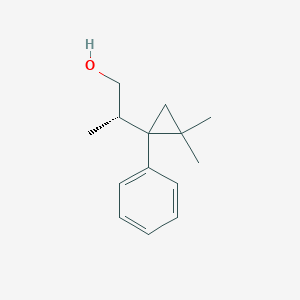
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)
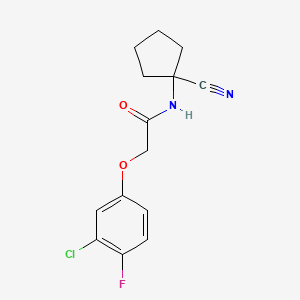
![4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans](/img/structure/B2998437.png)
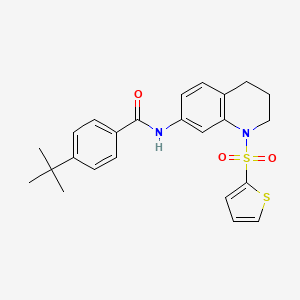
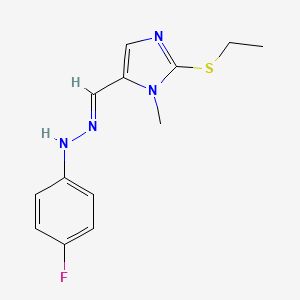
![1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine](/img/structure/B2998442.png)
![Phenyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2998446.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)
